N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-isopropyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide
Description
This compound belongs to the tetrahydropyrrolo[1,2-a]quinazoline carboxamide family, characterized by a fused bicyclic core with a carboxamide substituent. Its structure includes a 4-isopropyl group on the pyrrolidine ring and a 4,5-dimethylthiazole moiety attached via the carboxamide linkage. These substituents likely influence its physicochemical properties, such as lipophilicity (logP) and hydrogen-bonding capacity, which are critical for bioavailability and target binding .
Properties
Molecular Formula |
C20H22N4O3S |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-1,5-dioxo-4-propan-2-yl-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide |
InChI |
InChI=1S/C20H22N4O3S/c1-11(2)23-17(26)14-7-5-6-8-15(14)24-16(25)9-10-20(23,24)18(27)22-19-21-12(3)13(4)28-19/h5-8,11H,9-10H2,1-4H3,(H,21,22,27) |
InChI Key |
MIRZUZOYSXGJLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C23CCC(=O)N2C4=CC=CC=C4C(=O)N3C(C)C)C |
Origin of Product |
United States |
Preparation Methods
Core Synthesis: Pyrrolo[1,2-a]quinazoline Framework
The pyrrolo[1,2-a]quinazoline skeleton is typically synthesized via cyclocondensation reactions. A green protocol developed by employs anthranilamide and ethyl levulinate in the presence of Amberlyst® 15, a heterogeneous Brønsted acid catalyst. Under mechanochemical activation (ball milling), the reaction completes in 3 hours with an 89% yield, compared to 24 hours under conventional heating . This method avoids toxic solvents and aligns with sustainable chemistry principles.
For the target compound, substituting ethyl levulinate with isopropyl-containing precursors could introduce the 4-isopropyl group during the cyclocondensation step. However, steric hindrance from the isopropyl moiety may necessitate longer reaction times or elevated temperatures.
Carboxamide Formation at C3a
The carboxamide group at C3a is introduced via coupling reactions. A method from involves activating the carboxylic acid intermediate with ethylchloroformate in dimethylformamide (DMF) under basic conditions (triethylamine), followed by reaction with 4,5-dimethyl-1,3-thiazol-2-amine. This approach yields carboxamide derivatives with 72–95% efficiency, depending on the amine’s nucleophilicity .
Table 1: Reaction Conditions for Carboxamide Formation
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous DMF | Prevents hydrolysis |
| Base | Triethylamine | Neutralizes HCl byproduct |
| Temperature | 0°C → Room temp | Minimizes side reactions |
| Amine Equivalents | 2.0 eq | Drives reaction to completion |
Regioselective Thiazole Substitution
The 4,5-dimethylthiazole ring is synthesized separately and coupled via the carboxamide linkage. Research in demonstrates that 2-amino-thiazole derivatives can be prepared by reacting 1-isopropylthiourea with α-bromo ketones. For the target compound, 4,5-dimethylthiazol-2-amine is synthesized by brominating acetylacetone, followed by cyclization with thiourea .
Industrial-Scale Optimization
Patent emphasizes challenges in scaling up quinazoline syntheses, particularly purification. Chromatography, while effective in labs, is impractical industrially. Alternatives include:
-
Crystallization : Using ethanol-water mixtures to precipitate the product.
-
Extractive Workup : Leveraging pH-dependent solubility to isolate the compound .
For the target molecule, recrystallization from ethyl acetate/n-hexane (1:3) achieves >98% purity, avoiding chromatography .
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Key Steps Across Methods
| Step | Method A ( ) | Method B ( ) | Method C ( ) |
|---|---|---|---|
| Cyclocondensation | 89% yield | N/A | N/A |
| Oxidation | 75% yield | 82% yield | N/A |
| Carboxamide Coupling | N/A | 91% yield | 88% yield |
| Total Yield | 58% | 68% | 62% |
Method B (carboxamide coupling) offers the highest yield for the final step, but Method A’s green credentials make it preferable for initial stages.
Mechanistic Insights and Byproduct Management
The cyclocondensation in proceeds via a double cyclization mechanism, where anthranilamide’s amine group attacks the carbonyl of ethyl levulinate, forming an imine intermediate. Subsequent intramolecular cyclization generates the pyrrolo[1,2-a]quinazoline core . Key byproducts include uncyclized linear amides, which are minimized by using excess Amberlyst® 15.
During carboxamide formation, over-alkylation at the thiazole nitrogen is a risk. Using a 2:1 amine-to-activating agent ratio suppresses this side reaction .
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-isopropyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-isopropyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-isopropyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Core Structure Similarities
The compound shares a tetrahydropyrrolo[1,2-a]quinazoline backbone with the following analogs:
4-Ethyl-1,5-dioxo-N-phenyl-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide ():
- Substituents: 4-ethyl group, phenyl carboxamide.
- Molecular formula: C₂₀H₁₉N₃O₃; molecular weight: 349.38.
- Key properties: logP = 2.0041, polar surface area = 55.199 Ų, hydrogen bond acceptors = 4.
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (): Core: Tetrahydroimidazo[1,2-a]pyridine. Substituents: Nitrophenyl, cyano, and ester groups. Physical properties: Melting point 243–245°C; molecular weight = 511.51.
Substituent-Driven Differences
*Estimates based on substituent contributions (e.g., isopropyl vs. ethyl, thiazole vs. phenyl) .
Research Findings and Implications
QSAR Insights ()
Variations in van der Waals descriptors (e.g., isopropyl vs. ethyl) could modulate binding affinity in target proteins.
Biological Activity
N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-isopropyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores the synthesis, structural characteristics, and biological activities of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 398.5 g/mol. The structure features a thiazole ring and a tetrahydropyrroloquinazoline core, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H22N4O3S |
| Molecular Weight | 398.5 g/mol |
| CAS Number | 1236263-75-4 |
Synthesis
The synthesis of this compound typically involves multi-step reactions. The initial steps may include the formation of the thiazole moiety followed by the construction of the quinazoline framework through condensation reactions. The use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) is common in these synthetic pathways .
Anticancer Properties
Research indicates that compounds similar to N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-isopropylbenzamide exhibit significant anticancer activity. For instance, derivatives have shown potent inhibition against various cancer cell lines including HeLa and HCT116 with IC50 values in the low micromolar range . The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.
Antimicrobial Activity
The thiazole ring in this compound is associated with antimicrobial properties. Studies have demonstrated that thiazole derivatives can inhibit bacterial growth effectively. The compound's structural features may enhance its interaction with microbial enzymes or receptors .
The proposed mechanism of action includes:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular proliferation.
- Receptor Modulation : Interaction with various receptors can lead to altered signaling pathways that affect cell survival and apoptosis.
These interactions can lead to significant biological effects depending on the target pathway involved.
Case Studies
- Anticancer Efficacy : A study conducted on a series of thiazole derivatives showed that modifications to the thiazole ring significantly enhanced anticancer activity against A375 melanoma cells. The presence of bulky substituents like isopropyl groups was found to improve lipophilicity and cellular uptake .
- Antimicrobial Testing : In vitro testing against Gram-positive and Gram-negative bacteria revealed that compounds with similar structures exhibited broad-spectrum antimicrobial activity. The minimum inhibitory concentrations (MICs) were determined to be effective at concentrations as low as 10 µg/mL .
Q & A
Basic Research Questions
Q. What are the key steps and reagents involved in synthesizing N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-isopropyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization, coupling, and carboxamide formation. For analogous carboxamide derivatives, common reagents include:
- Coupling Agents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) for amide bond formation .
- Solvents : Dimethylformamide (DMF) or toluene under controlled temperature (room temperature to 80°C) .
- Purification : Column chromatography or recrystallization (e.g., ethanol/chloroform) .
- Example procedure: React intermediates with EDCI/HOBt in DMF, followed by extraction and purification .
Q. How is the compound structurally characterized to confirm its identity?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR analyze proton environments and carbon frameworks. For example, signals for thiazole protons appear at δ 2.4–2.6 ppm (methyl groups) and δ 7.4–8.1 ppm (aromatic protons) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ peaks) with <5 ppm error .
- IR Spectroscopy : Detect functional groups like carbonyl (C=O, ~1650–1750 cm) and amide (N–H, ~3200 cm) .
Q. What reaction conditions optimize the yield of this compound?
- Methodological Answer :
- Temperature : Room temperature for coupling steps to prevent side reactions .
- Catalysts : Use triethylamine (TEA) or diisopropylethylamine (DIPEA) to deprotonate intermediates .
- Stoichiometry : Maintain a 1:1.2 molar ratio of reactants to catalysts to maximize conversion .
- Monitoring : Thin-layer chromatography (TLC) tracks reaction progress .
Advanced Research Questions
Q. How can diastereoselectivity be controlled during synthesis, given the compound’s tetrahydropyrrolo-quinazoline framework?
- Methodological Answer :
- Chiral Catalysts : Use enantioselective catalysts (e.g., BINOL-derived) to direct stereochemistry .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states for selective cyclization .
- Temperature Gradients : Lower temperatures favor kinetic control, reducing racemization .
Q. How should researchers resolve contradictions in NMR data (e.g., unexpected splitting or missing peaks)?
- Methodological Answer :
- 2D NMR : Employ COSY or HSQC to assign overlapping proton signals .
- Deuteration : Exchange labile protons (e.g., NH) with DO to simplify spectra .
- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation .
Q. What computational methods predict the compound’s biological activity and binding modes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., 14-α-demethylase, PDB: 3LD6) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability .
- Pharmacophore Mapping : Identify critical moieties (e.g., thiazole ring) for activity using MOE .
Q. How do solvent effects influence the compound’s stability during synthesis?
- Methodological Answer :
- Polarity : DMF enhances solubility of intermediates but may hydrolyze carboxamides at high temperatures .
- Protic vs. Aprotic : Ethanol/water mixtures reduce side reactions during recrystallization vs. chloroform .
- Degradation Studies : Monitor stability via HPLC under varying solvent conditions (pH 3–9) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
